molecular formula C42H64O2 B1261297 2-Methoxy-6-(all-trans-heptaprenyl)phenol

2-Methoxy-6-(all-trans-heptaprenyl)phenol

Cat. No. B1261297
M. Wt: 601 g/mol
InChI Key: YWVPPRXIDDCHCQ-CUHBLUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-(all-trans-heptaprenyl)phenol is a 2-methoxy-6-(all-trans-polyprenyl)phenol in which the polyprenyl component is specified as all-trans-heptaprenyl.

Scientific Research Applications

Proxy for Terrestrial Biomass

Methoxyphenols, such as 2-methoxyphenol (2-MOP), have been studied for their potential as proxies for terrestrial biomass. Research has explored the chemical changes in lignin during hydrothermal alteration using closed system pyrolysis of methoxyphenols, providing insights into the natural alteration processes of organic matter in sediments (Vane & Abbott, 1999).

Antioxidant and Anti-cancer Potential

Investigations into the antioxidant activities of phenolic acids have indicated that methoxyl groups, such as those found in 2-methoxyphenols, can enhance antioxidant activities. This is linked to the O-H bond dissociation enthalpy in the phenolic hydroxyl group, relevant in the context of 2-methoxyphenols (Chen et al., 2020). Additionally, a study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound demonstrated weak activity in inhibiting T47D breast cancer cells, highlighting the potential of methoxyphenols in cancer research (Sukria et al., 2020).

Catalytic Hydrodeoxygenation

The hydrodeoxygenation of 2-methoxy phenol, a representative compound of bio-oil, has been a subject of research. Studies using Pt/mesoporous zeolite catalysts showed significant conversion of 2-methoxy phenol to cyclohexane, shedding light on potential applications in energy and chemical feedstock production (Lee et al., 2015).

Non-Linear Optical Material

2-Methoxy-4(phenyliminomethyl)phenol has been investigated as a non-linear optical material. Spectroscopic investigations using density functional theory revealed that this compound, which shares structural similarities with 2-methoxy-6-(all-trans-heptaprenyl)phenol, is a promising candidate for non-linear optical applications due to its smaller HOMO-LUMO band gap and good molecular hyperpolarizability (Hijas et al., 2018).

properties

Product Name

2-Methoxy-6-(all-trans-heptaprenyl)phenol

Molecular Formula

C42H64O2

Molecular Weight

601 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-6-methoxyphenol

InChI

InChI=1S/C42H64O2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)31-32-40-29-16-30-41(44-9)42(40)43/h16-17,19,21,23,25,27,29-31,43H,10-15,18,20,22,24,26,28,32H2,1-9H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-31+

InChI Key

YWVPPRXIDDCHCQ-CUHBLUQCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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